molecular formula C13H10O B1484627 Xanthene-d2 CAS No. 24624-32-6

Xanthene-d2

Cat. No. B1484627
CAS RN: 24624-32-6
M. Wt: 184.23 g/mol
InChI Key: GJCOSYZMQJWQCA-WQPYEJCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03957989

Procedure details

The above oxidation reaction may be carried out using dichromate anion such as sodium dichromate or potassium dichromate as the oxidizing agent. The reaction will proceed in from 15 minutes to 6 hours at a temperature of from 80° to 120°C. The amount of oxidizing agent is limited to the stoichiometric quantity required for oxidation of the 9-methylene group of the xanthene derivative. Suitable solvents for this conversion are, for example, water, acetic acid, tert-butyl alcohol, and the like, or combinations of these solvents. For example, by combining three moles of the xanthene derivative, Formula II, dissolved in acetic acid with four moles of sodium dichromate and refluxing the mixture for 1 to 3 hours, the corresponding xanthen-9-one derivative, Formula III, can be obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3 mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
4 mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:22].[K+].[K+].[CH:32]1[C:45]2[CH2:44][C:43]3[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=3)[O:37][C:36]=2[CH:35]=[CH:34][CH:33]=1>C(O)(=O)C.C(O)(C)(C)C.O>[CH:32]1[C:45]2[C:44](=[O:22])[C:43]3[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=3)[O:37][C:36]=2[CH:35]=[CH:34][CH:33]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2OC3=CC=CC=C3CC12
Step Eight
Name
Quantity
3 mol
Type
reactant
Smiles
C1=CC=CC=2OC3=CC=CC=C3CC12
Step Nine
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
4 mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above oxidation reaction
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
will proceed in from 15 minutes to 6 hours at a temperature of from 80° to 120°C
TEMPERATURE
Type
TEMPERATURE
Details
refluxing the mixture for 1 to 3 hours
Duration
2 (± 1) h

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2OC3=CC=CC=C3C(C12)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.